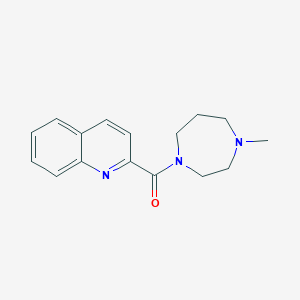
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as QS-21, is a saponin-based adjuvant that has been widely used in vaccine development. QS-21 was first isolated from the bark of the Quillaja saponaria tree and has been shown to enhance the immunogenicity of various antigens.
Mécanisme D'action
The exact mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed that 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one enhances the immune response by activating antigen-presenting cells, such as dendritic cells, and promoting the production of cytokines and chemokines. This leads to the activation of T cells and the production of antibodies, resulting in a stronger and more effective immune response.
Biochemical and Physiological Effects:
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate T cells, and increase the production of antibodies. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is its ability to enhance the immune response to various antigens. This makes it a valuable tool in vaccine development and cancer immunotherapy. However, 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one also has some toxic side effects, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of more efficient methods of synthesis. Another area of research is the identification of new applications for 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, such as in the development of vaccines for emerging infectious diseases. Additionally, there is a need for further research to understand the mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one and to identify potential side effects and toxicities.
Méthodes De Synthèse
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize. The current method of synthesis involves the extraction of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one from the bark of the Quillaja saponaria tree. The bark is first ground into a powder and then extracted with a mixture of organic solvents. The crude extract is then purified using a series of chromatographic techniques to obtain pure 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one.
Applications De Recherche Scientifique
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its ability to enhance the immune response to various antigens. It has been used as an adjuvant in the development of vaccines for infectious diseases such as malaria, HIV, and cancer. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to enhance the immune response to therapeutic proteins, such as monoclonal antibodies, and has been used in the development of cancer immunotherapies.
Propriétés
IUPAC Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-4,9-10,17H,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWCSGKNHHUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)
![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)



![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7468086.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)